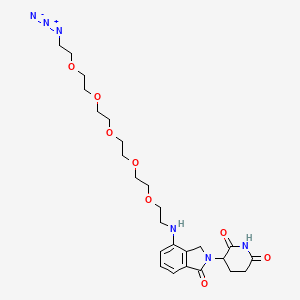
Lenalidomide-PEG5-C2-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-PEG5-C2-azide is a compound that combines lenalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is designed to enhance the solubility and bioavailability of lenalidomide, making it more effective for various applications in scientific research and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-PEG5-C2-azide involves several steps:
Synthesis of Lenalidomide: Lenalidomide is synthesized from thalidomide through a series of chemical reactions, including nitration, reduction, and cyclization.
Attachment of PEG Linker: The PEG5 linker is attached to lenalidomide through a nucleophilic substitution reaction.
Introduction of Azide Group: The azide group is introduced through a reaction with sodium azide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the formation of by-products. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Lenalidomide-PEG5-C2-azide undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Nucleophilic Substitution: Formation of azide derivatives.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
Aplicaciones Científicas De Investigación
Lenalidomide-PEG5-C2-azide has a wide range of applications in scientific research:
Mecanismo De Acción
Lenalidomide-PEG5-C2-azide exerts its effects through multiple mechanisms:
Immunomodulation: Lenalidomide modulates the immune system by enhancing T-cell and natural killer (NK) cell activity.
Anti-angiogenesis: Inhibits the formation of new blood vessels, which is crucial for tumor growth.
Protein Degradation: Lenalidomide binds to the CRL4 CRBN E3 ubiquitin ligase complex, leading to the degradation of specific proteins such as IKZF1 and IKZF3.
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar but more potent effects.
Bortezomib: A proteasome inhibitor used in combination with lenalidomide for treating multiple myeloma.
Uniqueness
Lenalidomide-PEG5-C2-azide is unique due to its enhanced solubility and bioavailability, which are achieved through the PEG linker. This modification allows for more efficient drug delivery and potentially improved therapeutic outcomes compared to its parent compound, lenalidomide .
Propiedades
Fórmula molecular |
C25H36N6O8 |
|---|---|
Peso molecular |
548.6 g/mol |
Nombre IUPAC |
3-[7-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C25H36N6O8/c26-30-28-7-9-36-11-13-38-15-17-39-16-14-37-12-10-35-8-6-27-21-3-1-2-19-20(21)18-31(25(19)34)22-4-5-23(32)29-24(22)33/h1-3,22,27H,4-18H2,(H,29,32,33) |
Clave InChI |
YSFQIOMGMVYERW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















